N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Description
N-(4-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a thiazole-based compound featuring a 4-methoxybenzamide moiety linked to a thiazole ring via an acetamide bridge. Thiazole derivatives are widely explored for their pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-27-17-8-4-14(5-9-17)19(26)24-20-23-16(12-28-20)10-18(25)22-11-13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWICARRKMRNSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where 4-fluorobenzylamine reacts with an appropriate electrophile.
Coupling with Methoxybenzamide: The final step involves coupling the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring and fluorobenzyl group are known to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent, depending on its interaction with specific molecular targets.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity, while the fluorobenzyl group enhances binding affinity through hydrophobic interactions. The methoxybenzamide moiety may contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluoro, sulfamoyl) improve binding to targets like kinases or viral enzymes by modulating electronic properties .
- Bulkier substituents (e.g., pivalamide) may reduce metabolic degradation but could hinder target accessibility .
- Heterocyclic replacements (e.g., furan vs. benzamide) alter π-π interactions and solubility profiles .
Implications for Target Compound :
- The 4-fluorobenzyl group may confer antiviral or kinase-inhibitory properties akin to GSK1570606A and BAY 57-1293 .
- The 4-methoxybenzamide moiety could enhance DNA intercalation or protein binding, as seen in thiadiazole derivatives .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Notes:
- Solubility challenges are common in thiazole derivatives due to aromatic stacking .
Biological Activity
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole Ring : Contributes to the compound's biological activity.
- Fluorobenzyl Group : Enhances lipophilicity and may influence pharmacokinetics.
- Methoxy Group : Potentially alters the compound's interaction with biological targets.
Molecular Formula : C22H21FN4O3S
Molecular Weight : 472.6 g/mol
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Properties :
-
Anticancer Activity :
- Compounds with similar structures have been evaluated for their anticancer properties. For instance, thiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition :
The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in interacting with biological targets, potentially altering enzyme activity or influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Inhibits replication of HIV and HBV | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Inhibits acetylcholinesterase |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| This compound | C22H21FN4O3S | 472.6 g/mol |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | C16H18ClN3O3 | 345.8 g/mol |
| N-(4-acetamidophenyl)-2-thiazole derivative | C22H21FN4O3S | 472.6 g/mol |
Case Studies
- Antiviral Activity Study :
-
Cytotoxicity Assessment :
- In vitro assays showed that this compound exhibited selective toxicity towards cancerous cells over normal cells, suggesting a favorable therapeutic index for further development.
Q & A
Q. What are the critical considerations when extrapolating in vitro anticancer results to in vivo models?
- Methodological Answer : Assess pharmacokinetics (e.g., plasma protein binding via equilibrium dialysis) and bioavailability (oral vs. intravenous administration in rodent models). In vivo efficacy studies should include toxicity endpoints (e.g., ALT/AST levels) and compare results to clinically approved analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
